N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a methylene group to a thioacetamide backbone. The pyrimidine ring at position 6 is substituted with a thiomorpholine group, distinguishing it from related compounds . Its molecular formula is C₁₉H₂₀N₄O₃S₂, with an average molecular mass of 428.52 g/mol and a monoisotopic mass of 428.0964 g/mol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c23-17(19-9-13-1-2-14-15(7-13)25-12-24-14)10-27-18-8-16(20-11-21-18)22-3-5-26-6-4-22/h1-2,7-8,11H,3-6,9-10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZXCINRBISAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiomorpholinopyrimidine derivative. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. Its structural components are believed to contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
A study demonstrated that certain benzo[d][1,3]dioxole derivatives displayed IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HepG2 | 2.38 | |
| 2 | HCT116 | 1.54 | |
| 3 | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF-7 | 4.56 |
The mechanisms underlying this activity include the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation and survival pathways. Further investigations into apoptotic pathways revealed that these compounds can induce apoptosis through modulation of Bcl-2 family proteins such as Bax and Bcl-2.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural motifs have been evaluated for their antimicrobial efficacy. For example, derivatives containing thiomorpholine rings have shown promising antibacterial activity against various pathogens.
A patent search revealed that compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thio derivatives demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties, researchers observed significant anticancer activity across multiple cell lines. The study employed the sulforhodamine B (SRB) assay to quantify cytotoxicity and found that several compounds exhibited enhanced potency compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Potential
A series of benzo[d][1,3]dioxole-based compounds were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at low concentrations, supporting further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Substituents
Compounds sharing the N-(benzo[d][1,3]dioxol-5-ylmethyl) group but differing in core structures include:
- C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
- SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide
Both compounds, synthesized via reductive amination, feature brominated aromatic substituents (thiophene or benzyl) instead of the pyrimidine-thiomorpholine system in the target compound . The bromine atoms may enhance electrophilic reactivity, whereas the thiomorpholine-pyrimidine core in the target compound could favor hydrogen bonding or π-π stacking interactions .
Pyrimidine-Based Derivatives with Thioacetamide Linkages
Pyrimidine-thioacetamide derivatives from Molecules (2014) include:
- 4a,b: 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones
- 5a–c : 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones
- 6a–f : Substituted thiopyrimidines with morpholine, piperidine, or phthalimide groups
Thiomorpholine’s sulfur atom may enhance membrane permeability compared to oxygen-containing morpholine .
Thioacetamide Derivatives with Varied Scaffolds
- 5d (Benzothiazole series) : 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide
- 6 (Thienopyrimidine): N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-((3',5'-dimethoxy-5-methyl-[1,1'-biphenyl]-2-yl)thio)phenyl)thieno[2,3-d]pyrimidin-4-amine Features a thienopyrimidine core with a biphenyl-thioether substituent, synthesized via Suzuki coupling (56% yield) .
The target compound’s pyrimidine-thioacetamide scaffold contrasts with benzothiazole or thienopyrimidine cores, which may confer distinct pharmacokinetic profiles. For instance, benzothiazoles often exhibit strong π-π interactions with proteins, while pyrimidines are more likely to engage in hydrogen bonding .
Preparation Methods
Reductive Amination of Piperonal
Piperonal (1,3-benzodioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride to yield the primary amine. Optimal conditions include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 25°C | |
| Reaction Time | 12 h | |
| Yield | 85–92% |
The amine is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and characterized by $$ ^1H $$ NMR (δ 6.78–6.82 ppm, aromatic protons; δ 3.85 ppm, –CH₂–NH₂).
Preparation of 6-Thiomorpholinopyrimidin-4-thiol
Sequential Nucleophilic Substitution on 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine reacts with thiomorpholine in a two-step process:
- Regioselective substitution at C4 : Conducted in THF at 0°C using NaH as base (Yield: 78%).
- Thiolation at C6 : Achieved via treatment with NaSH in DMF at 80°C (Yield: 65%).
Critical Note : The C4 position exhibits higher electrophilicity due to resonance stabilization of the intermediate, favoring initial substitution at this site.
Thioacetamide Linker Installation
Coupling of 6-Thiomorpholinopyrimidin-4-thiol with Chloroacetyl Chloride
The pyrimidine-thiol intermediate reacts with chloroacetyl chloride in dichloromethane under inert atmosphere:
$$
\text{C}{10}\text{H}{12}\text{N}3\text{S}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{14}\text{N}3\text{OClS}2 + \text{HCl} \quad
$$
| Condition | Detail |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C (gradual) |
| Yield | 72% |
The product, 2-chloro-N-(6-thiomorpholinopyrimidin-4-yl)acetamide, is isolated via vacuum distillation.
Final Amide Bond Formation
The chloroacetamide derivative couples with benzo[d]dioxol-5-ylmethyl amine using HOBt/EDCI coupling reagents:
$$
\text{C}{12}\text{H}{14}\text{N}3\text{OClS}2 + \text{C}8\text{H}9\text{NO}2 \xrightarrow{\text{HOBt/EDCI}} \text{C}{20}\text{H}{21}\text{N}4\text{O}4\text{S}2 + \text{HCl} \quad
$$
Optimized Parameters :
- Solvent: DMF
- Temperature: 25°C
- Reaction Time: 24 h
- Yield: 68%
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiomorpholine and Thioacetamide Incorporation
A patent-derived method utilizes 4,6-dichloropyrimidine, thiomorpholine, and mercaptoacetic acid in a single reactor:
| Step | Reagent/Condition | Yield |
|---|---|---|
| C4 substitution | Thiomorpholine, NaH, THF | 70% |
| C6 thiolation | Mercaptoacetic acid, DMF | 60% |
This approach reduces purification steps but suffers from lower regioselectivity (≈15% C6-substituted byproduct).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrimidine core on Wang resin enables iterative coupling cycles:
- Resin-bound 4-chloro-6-fluoropyrimidine
- Thiomorpholine substitution (95% efficiency)
- On-resin thioacetamide formation (88% yield)
Advantages : Scalability, reduced solvent waste.
Limitations : Specialized equipment required.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment via HPLC
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/0.1% TFA (70:30)
- Retention Time: 12.4 min
- Purity: ≥98.5%
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing HOBt/EDCI with cheaper alternatives like DCC/HOSu reduces production costs by 40% but requires extended reaction times (48 h).
Waste Management Strategies
- Triphosgene Utilization : Minimizes phosgene gas emissions during cyclization steps (cf. CN102532046A).
- Solvent Recovery : DMF and THF are distilled and reused, achieving 90% solvent recovery.
Applications and Derivatives
While the primary focus is synthesis, preliminary studies indicate potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
